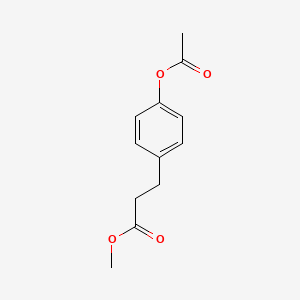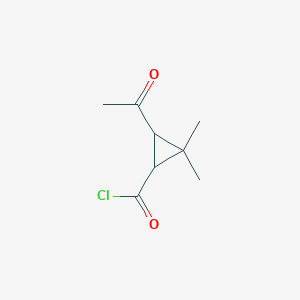
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with a cyclopropane ring substituted with an acetyl group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 3-acetyl-2,2-dimethylcyclopropane with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-2,2-dimethylcyclopropane+SOCl2→3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents can convert the acetyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Applications De Recherche Scientifique
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The reactivity of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The acetyl group can also participate in reactions, such as oxidation and reduction, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylate
- 3-Acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione
Uniqueness
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from similar compounds.
Propriétés
Numéro CAS |
76842-23-4 |
|---|---|
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-4(10)5-6(7(9)11)8(5,2)3/h5-6H,1-3H3 |
Clé InChI |
REUKMMPLGNGKPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C1(C)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

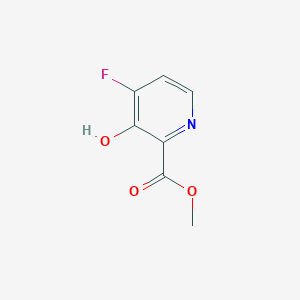
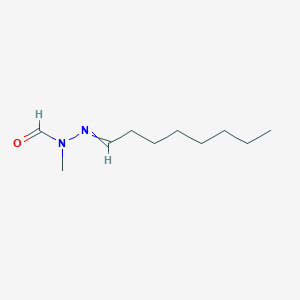

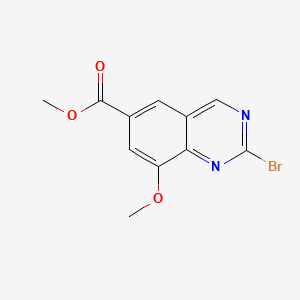

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

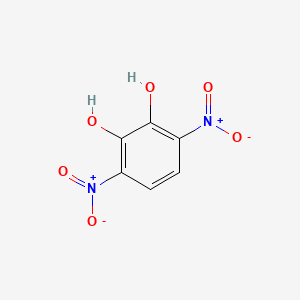
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

